molecular formula C15H19N3O2 B12782755 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl- CAS No. 145901-96-8

2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl-

Cat. No.: B12782755
CAS No.: 145901-96-8
M. Wt: 273.33 g/mol
InChI Key: KFBVWLLJEARXPV-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl- is a complex organic compound belonging to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the ethyl, methoxy, and methyl groups through nucleophilic substitution or electrophilic aromatic substitution.

    Amino Group Introduction: The amino group can be introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or amino groups.

    Reduction: Reduction reactions could be used to modify the pyridinone ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-ethyl-6-methyl-: Lacks the amino and methoxy groups.

    2(1H)-Pyridinone, 3-amino-5-ethyl-6-methyl-: Lacks the methoxy group.

    2(1H)-Pyridinone, 5-ethyl-3-(((2-pyridinyl)methyl)amino)-6-methyl-: Lacks the methoxy group on the pyridinyl moiety.

Uniqueness

The presence of the methoxy and amino groups in 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl- makes it unique, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

CAS No.

145901-96-8

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5-ethyl-3-[(3-methoxypyridin-2-yl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C15H19N3O2/c1-4-11-8-12(15(19)18-10(11)2)17-9-13-14(20-3)6-5-7-16-13/h5-8,17H,4,9H2,1-3H3,(H,18,19)

InChI Key

KFBVWLLJEARXPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=C(C=CC=N2)OC)C

Origin of Product

United States

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